5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide
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Overview
Description
5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: is a chemical compound with the molecular formula C8H12BrN3O2S and a molecular weight of 294.17 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a sulfonamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation:
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonamide group, reducing it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: De-brominated or de-sulfonamidated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
5-bromo-N,N-dimethylpyrazole-1-sulfonamide: This compound lacks the cyclopropyl group but shares the bromine and sulfonamide functionalities.
4-bromo-1H-pyrazole: This compound lacks the N,N-dimethyl and sulfonamide groups but shares the bromine and pyrazole ring.
Uniqueness: 5-bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12BrN3O2S |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-11(2)15(13,14)12-8(9)7(5-10-12)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
WHGNUNOAWXGQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=C(C=N1)C2CC2)Br |
Origin of Product |
United States |
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